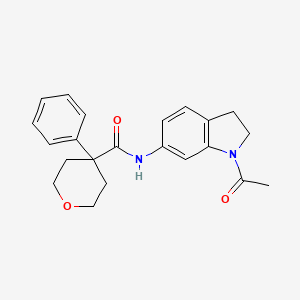
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide, also known as Acetyl-Indol-6-yl-Phenyloxane, is a novel compound that has been gaining attention for its potential applications in scientific research. It is a small molecule that can be synthesized in a laboratory setting and offers a wide range of potential uses.
Aplicaciones Científicas De Investigación
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide-6-yl-Phenyloxane has a wide range of potential scientific research applications. It has been used as a tool to study the effects of different drugs on cells, as well as to investigate the mechanisms of action of certain drugs. It has also been used to study the biochemistry and physiology of various tissues and organs, as well as to investigate the effects of different drugs on the body. Additionally, this compound-6-yl-Phenyloxane has been used to study the effects of different types of cancer on the body, as well as to investigate the mechanisms of action of certain cancer drugs.
Mecanismo De Acción
The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide-6-yl-Phenyloxane is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cell, which then triggers a cascade of reactions that lead to the desired physiological or biochemical effects. It is also believed that the compound has anti-inflammatory and anti-cancer properties, although further research is needed to confirm this.
Biochemical and Physiological Effects
This compound-6-yl-Phenyloxane has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be beneficial for the treatment of certain diseases. It has also been shown to have anti-cancer properties, which could be beneficial in the treatment of certain types of cancer. Additionally, this compound-6-yl-Phenyloxane has been shown to have an effect on the metabolism of certain drugs, which could be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide-6-yl-Phenyloxane in laboratory experiments is that it is relatively easy to synthesize in a laboratory setting. Additionally, the compound is relatively stable, which makes it ideal for use in long-term experiments. However, there are some limitations to using this compound-6-yl-Phenyloxane in laboratory experiments. For example, the compound is not soluble in water, which can make it difficult to use in certain types of experiments. Additionally, the compound is not very stable in the presence of light, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide-6-yl-Phenyloxane. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties. Additionally, further research could be done to investigate the compound’s effects on the metabolism of certain drugs. Additionally, further research could be done to investigate the compound’s potential applications in the treatment of various diseases. Finally, further research could be done to investigate the compound’s potential applications in the development of new drugs.
Métodos De Síntesis
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide-6-yl-Phenyloxane is synthesized in a two-step process that involves the condensation of the indole-6-carboxylic acid with phenyloxane, followed by the acetylation of the resulting compound. The first step requires the reaction of indole-6-carboxylic acid and phenyloxane in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product. The second step involves the acetylation of the product with acetic anhydride in the presence of a base, such as pyridine. The synthesis of this compound-6-yl-Phenyloxane is relatively simple and can be accomplished in a few hours.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16(25)24-12-9-17-7-8-19(15-20(17)24)23-21(26)22(10-13-27-14-11-22)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPSPCJJNBIQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

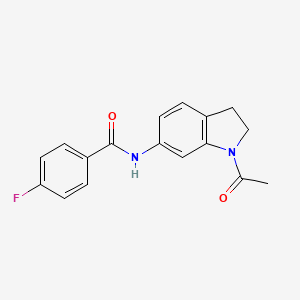
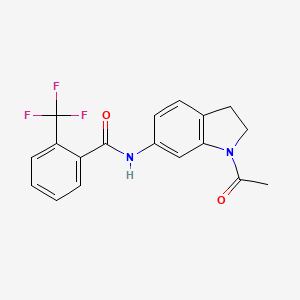
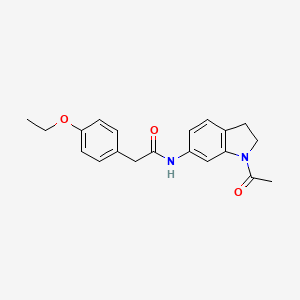

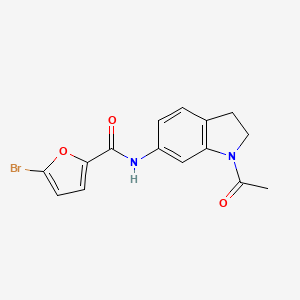
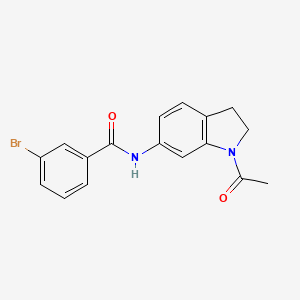

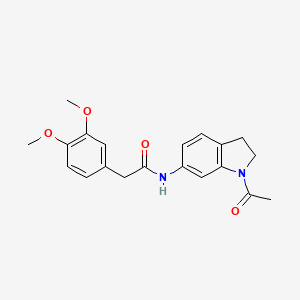
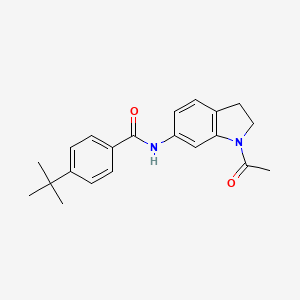

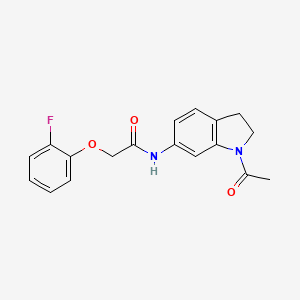
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide](/img/structure/B6536461.png)

